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Compound of Interest

Compound Name: 1-Hydroxybenzotriazole

Cat. No.: B026582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Hydroxybenzotriazole (HOBt), a crucial reagent in peptide synthesis and other areas of

organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral properties, offering a valuable resource for characterization and quality

control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of HOBt.

The data presented below corresponds to the commonly available 1-Hydroxybenzotriazole
hydrate.

¹H NMR Data
The proton NMR spectrum of HOBt provides information on the chemical environment of its

hydrogen atoms. The aromatic protons typically appear as a complex multiplet, reflecting their

coupling.
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Chemical Shift (δ)

ppm
Multiplicity Assignment Solvent

~7.48 Multiplet
Aromatic Protons (C₄-

H, C₅-H, C₆-H, C₇-H)
DMSO-d₆

~1.92 Multiplet OH Proton DMSO-d₆

Note: The chemical shift of the hydroxyl proton can be broad and its position may vary

depending on concentration, temperature, and solvent purity.

¹³C NMR Data
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the HOBt

molecule.

Chemical Shift (δ) ppm Assignment Solvent

Data not explicitly found in

search results
Aromatic Carbons DMSO-d₆

Note: While specific ¹³C NMR peak values were not detailed in the provided search results,

spectra are available for viewing in various databases.[1][2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of HOBt is characterized by absorptions corresponding to O-H, N-H/C-H, and aromatic ring

vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment Sample Preparation

3400-3000 Broad

O-H stretch (hydroxyl

group and water of

hydration)

KBr disc / ATR

3000-2800 Medium Aromatic C-H stretch KBr disc / ATR

1600-1450 Strong
Aromatic C=C ring

stretch
KBr disc / ATR

~1200 Strong C-N stretch KBr disc / ATR

~1100 Strong N-O stretch KBr disc / ATR

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1-Hydroxybenzotriazole hydrate in

about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Ensure the sample is fully

dissolved by gentle vortexing.

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the

NMR spectrometer.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at a standard operating frequency

(e.g., 400 MHz for ¹H). Standard acquisition parameters for pulse sequence, acquisition time,

and relaxation delay should be used.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak of

DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal standard.

IR Spectroscopy Protocol (ATR)
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Sample Preparation: Place a small amount of solid 1-Hydroxybenzotriazole hydrate directly

onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[5]

Instrument Setup: Ensure the ATR crystal is clean before sample application. Apply pressure

using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is automatically generated as the ratio of the sample

spectrum to the background spectrum and is typically displayed in terms of transmittance or

absorbance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Hydroxybenzotriazole.
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Workflow for Spectroscopic Analysis of 1-Hydroxybenzotriazole
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Caption: Workflow for the spectroscopic analysis of 1-Hydroxybenzotriazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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